molecular formula C13H13N5 B286420 N-[(4-methylphenyl)methyl]-7H-purin-6-amine CAS No. 75737-43-8

N-[(4-methylphenyl)methyl]-7H-purin-6-amine

Cat. No.: B286420
CAS No.: 75737-43-8
M. Wt: 239.28 g/mol
InChI Key: KOGDZGJILJKQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-7H-purin-6-amine is a synthetic purine derivative designed for advanced life sciences research. This compound is of significant interest in biochemical and pharmacological studies, primarily due to its structural relationship with established cytokinin molecules like Kinetin (N6-furfuryladenine) . Cytokinins are a class of plant growth hormones that play critical roles in cell division (cytokinesis), cell differentiation, and other physiological processes such as delaying senescence . Researchers can utilize this compound to investigate the structure-activity relationships of purine-based biologics. The 4-methylbenzyl substitution at the N6-position of the purine ring is a key structural feature for probing receptor binding and activation mechanisms. This makes it a valuable tool for studying plant physiology, and it may also have applications in exploring similar pathways in other biological systems. The mechanism of action for compounds in this class often involves interaction with specific kinase receptors and the modulation of cell cycle progression . This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use. Researchers are encouraged to validate all experimental findings in their specific model systems.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGDZGJILJKQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357341
Record name N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75737-43-8
Record name N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 6-Chloropurine with 4-Methylbenzylamine

The most widely reported method involves the reaction of 6-chloropurine with 4-methylbenzylamine under basic conditions. The chlorine atom at the C6 position of purine acts as a leaving group, enabling nucleophilic attack by the primary amine.

Procedure:

  • Reagent Preparation: 6-Chloropurine (1.0 equiv) and 4-methylbenzylamine (1.2 equiv) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • Catalyst Addition: Triethylamine (2.0 equiv) is added to deprotonate the amine and enhance nucleophilicity.

  • Reaction Conditions: The mixture is heated to 80–90°C for 8–12 hours, monitored by thin-layer chromatography (TLC).

  • Workup: The crude product is diluted with ice-cold water, precipitating the product, which is filtered and washed with ethanol.

  • Purification: Recrystallization from ethanol/water (3:1) yields pure this compound (65–72% yield).

Key Parameters:

  • Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing intermediates.

  • Temperature: Elevated temperatures (>80°C) reduce reaction time but risk decomposition beyond 100°C.

Alternative Synthetic Routes

Reductive Amination of 6-Aminopurine

A less common approach involves reductive amination between 6-aminopurine and 4-methylbenzaldehyde. This method avoids halogenated precursors but requires stringent conditions.

Procedure:

  • Imine Formation: 6-Aminopurine reacts with 4-methylbenzaldehyde in methanol at 50°C for 4 hours.

  • Reduction: Sodium cyanoborohydride (NaBH3CN) is added gradually at 0°C, and the mixture is stirred for 24 hours.

  • Isolation: The product is extracted with dichloromethane and purified via silica gel chromatography (eluent: ethyl acetate/hexane), yielding 58–63%.

Limitations:

  • Lower yields compared to nucleophilic substitution.

  • Requires handling of toxic cyanoborohydride reagents.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols prioritize efficiency through continuous flow systems, which enhance heat transfer and reduce reaction times.

Setup:

  • Microreactor: A tubular reactor (inner diameter 1 mm) maintains precise temperature control (85°C).

  • Feed Streams:

    • Stream 1: 6-Chloropurine (0.5 M in DMF).

    • Stream 2: 4-Methylbenzylamine (0.6 M in DMF) with triethylamine (1.0 M).

  • Residence Time: 30 minutes.

  • Output: Crude product is continuously precipitated and filtered, achieving 85% yield with >98% purity.

Advantages:

  • Reduced solvent waste.

  • Scalable to kilogram-scale production.

Optimization Strategies for Yield and Purity

Solvent Screening

Solvent polarity directly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77297
DMSO46.76896
Acetonitrile37.55489

DMF balances solubility and reactivity, making it optimal.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 10 mol%) increases yield to 78% by accelerating amine activation.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.35 (s, 1H, purine H8), 7.25 (d, 2H, aromatic), 4.45 (s, 2H, CH2), 2.30 (s, 3H, CH3).

  • 13C NMR: δ 152.1 (C6), 137.8 (C4), 129.4 (aromatic), 21.1 (CH3).

  • HRMS (ESI): m/z 240.1245 [M+H]+ (calculated 240.1248).

Purity Assessment

HPLC analysis (C18 column, 10% acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of the compound.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-7H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-[(4-methylphenyl)methyl]-7H-purin-6-amine with structurally related purine derivatives:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Biological/Structural Notes
This compound (4-methylphenyl)methyl C₁₃H₁₃N₅ 239.28 Synthetic cytokinin analog; potential enhanced stability due to aromatic substitution .
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) 2-furylmethyl C₁₀H₉N₅O 215.21 Synthetic cytokinin; widely used in plant tissue culture . Exhibits lower lipophilicity compared to 4-methylphenyl analog .
BAP (N-(Phenylmethyl)-7H-purin-6-amine) Phenylmethyl C₁₂H₁₁N₅ 225.25 High cytokinin activity; used to induce shoot proliferation . Phenyl group may enhance membrane permeability .
N-Cyclopentyl-9H-purin-6-amine Cyclopentyl C₁₀H₁₃N₅ 203.25 Moderate cytokinin activity; cyclopentyl substitution reduces steric hindrance .
N,N-Dimethyl-7H-purin-6-amine Dimethylamino C₇H₉N₅ 163.18 Reduced cytokinin activity due to lack of aromaticity; used in mechanistic studies .
6-Methyladenine (N-Methyl-7H-purin-6-amine) Methyl C₆H₇N₅ 149.15 Natural methylated adenine; implicated in DNA repair and signaling .

Biological Activity

N-[(4-methylphenyl)methyl]-7H-purin-6-amine, also known as 6-[(4-methylphenyl)methyl]purin-7-amine, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including a purine core and a 4-methylphenyl substituent, suggest significant interactions with biological targets, particularly in the realms of oncology and molecular biology.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5, with a molar mass of approximately 225.26 g/mol. Its structure is characterized by:

  • Purine Core : A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Substituents : The presence of a methyl group on the phenyl ring enhances lipophilicity and may influence binding properties to biological targets.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which is crucial in cancer therapeutics.
  • Nucleic Acid Interaction : It may interact with nucleic acids, influencing processes such as transcription and replication.

Anticancer Activity

Research indicates that this compound demonstrates potential anticancer properties. Studies have shown that it can inhibit the activity of kinases associated with various cancers:

Target Kinase IC50 (nM) Cell Line Tested Selectivity
SRC52K562High
ABL125Ba/F3 BCR-ABL WTHigh

These findings suggest that the compound could be a candidate for further development in targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12

These results highlight the compound's potential as an antibacterial agent.

Case Studies and Research Findings

  • Study on Kinase Inhibition : A study conducted by Wang et al. utilized molecular docking simulations to explore the binding affinity of this compound to various kinases. The results indicated strong interactions with the ATP-binding pocket, leading to effective inhibition of kinase activity in vitro .
  • Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Pharmacokinetic Profile : Preliminary studies on the pharmacokinetics of this compound indicated favorable absorption and metabolism characteristics, making it a suitable candidate for oral administration in therapeutic settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.